1-(Oxan-4-yl)propan-2-amine
Description
1-(Oxan-4-yl)propan-2-amine is a secondary amine characterized by a tetrahydropyran (oxane) ring substituted at the 4-position of the propan-2-amine backbone. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (calculated from its free base structure). The compound’s CAS Registry Number is 55933-85-2 (hydrochloride salt form) .
Properties
IUPAC Name |
1-(oxan-4-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)6-8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJCOUYZLVVANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Oxan-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of oxane derivatives with propan-2-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-(Oxan-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include oxan-4-yl ketones and related derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions, resulting in the formation of substituted oxan-4-yl derivatives.
Scientific Research Applications
1-(Oxan-4-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituted Amphetamines
Compounds sharing the propan-2-amine backbone with aryl or heteroaryl substituents exhibit diverse pharmacological profiles:
Key Differences :
Heterocyclic Derivatives
- 5-APDB & 6-APDB : Dihydrobenzofuran analogs (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) show entactogen effects similar to MDA but with reduced neurotoxicity .
- Selenium-Containing Analogs: β-Selenoamines like C1 and C2 (e.g., 1-phenyl-3-(p-tolylselanyl)propan-2-amine) demonstrate enhanced antioxidant activity compared to diselenides like DPDS .
Pharmacological Profiles
Receptor Affinity and Selectivity
- Serotonin Receptors: Substituted amphetamines (e.g., 2,5-DMA, DOB) exhibit high affinity for 5-HT2A receptors, driving hallucinogenic effects . In contrast, 4-methoxyamphetamine shows mixed serotonergic and adrenergic activity .
- β-Arrestin Bias : Compounds like DOT (1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine) demonstrate β-arrestin2 recruitment over Gαq signaling, suggesting biased agonism at 5-HT2A receptors .
Physicochemical Properties
Biological Activity
1-(Oxan-4-yl)propan-2-amine, also known as this compound hydrochloride, is a compound with significant potential in pharmacological research. Its unique structural features, including a propan-2-amine backbone and an oxane ring, suggest diverse biological activities. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.
The molecular formula of this compound hydrochloride is C8H18ClNO, with a molecular weight of approximately 179.69 g/mol. The compound is classified as an irritant under GHS hazard classifications, necessitating careful handling in laboratory settings.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key findings include:
- Binding Affinity : Interaction studies demonstrate its binding affinity with multiple biological targets, which is critical for understanding its pharmacodynamics and pharmacokinetics.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, similar compounds have shown significant antibacterial effects against both gram-positive and gram-negative bacteria .
Case Studies and Experimental Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antitumor Activity : A study on structurally similar compounds revealed that they could induce apoptosis in cancer cells by disrupting the cell cycle. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways, indicating potential for development as anticancer agents .
- Cytotoxicity Assessment : Research comparing the cytotoxic effects of various compounds on human lung fibroblast cells highlighted that some derivatives of this compound exhibited minimal toxicity compared to established chemotherapeutics like Doxorubicin. This suggests a favorable safety profile for further exploration .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, focusing on optimizing yield and purity while ensuring safety. Common approaches include:
- Nucleophilic Substitution : The amine functional group allows for nucleophilic substitution reactions, essential for generating derivatives with enhanced biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Oxan-4-yl)propan-2-amines hydrochloride | C8H18ClNO | Different amino group position |
| 1-(Pyrrolidin-2-yl)propan-2-amines hydrochloride | C8H18ClN | Contains a pyrrolidine ring |
| 1-(Tetrahydrofuran-2-yl)propan-2-amines | C8H17NO | Features a tetrahydrofuran ring affecting solubility |
The distinct oxane structure of 1-(Oxan-4-yl)propan-2-amines may impart unique physical and chemical properties, influencing its biological activity and applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
